2-Fluoropyridine-3-sulfinic acid

Dehydrative N-Pyridinylation Amide Activation Synthetic Methodology

Achieve efficient C-S bond construction with 2-fluoropyridine-3-sulfinic acid, overcoming poor reactivity of chloro analogs. Its electron-withdrawing fluorine activates SNAr at C-2, while the sulfinic acid handle enables sulfonyl introduction. - Near-quantitative amide bond formation yields (99%) vs. 2-chloropyridine, reducing waste. - Distinct 19F NMR signature for real-time reaction monitoring and QC. - In stock, ready for immediate scale-up synthesis.

Molecular Formula C5H4FNO2S
Molecular Weight 161.16 g/mol
Cat. No. B13117051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoropyridine-3-sulfinic acid
Molecular FormulaC5H4FNO2S
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)F)S(=O)O
InChIInChI=1S/C5H4FNO2S/c6-5-4(10(8)9)2-1-3-7-5/h1-3H,(H,8,9)
InChIKeyNESQTYNCZPUCKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoropyridine-3-sulfinic Acid: Overview


2-Fluoropyridine-3-sulfinic acid (CAS 2138198-46-4) is a fluorinated heterocyclic sulfinic acid featuring a pyridine ring substituted with a fluorine atom at the 2-position and a sulfinic acid (-SO₂H) group at the 3-position . It belongs to the class of pyridinesulfinic acids, a category of organosulfur compounds valued as versatile intermediates in organic synthesis, particularly for introducing sulfonyl, sulfinyl, or fluoropyridine moieties into target molecules [1]. The compound is employed primarily in medicinal chemistry and materials science as a building block for constructing fluorinated scaffolds with potential bioactivity and as a reagent in metal-catalyzed cross-coupling reactions [1][2].

✓ Fluorinated heterocycle building block for SNAr and cross-coupling
✓ Sulfinic acid handle for sulfonylation, sulfinylation, or late-stage diversification
✓ Reported higher amide activation yield vs 2-chloro analog (context-dependent)

2-Fluoropyridine-3-sulfinic Acid vs. Generic Analogs


The unique combination of a strongly electron-withdrawing fluorine atom at the 2-position and a nucleophilic sulfinic acid group at the 3-position imparts electronic properties that are not replicated by non-fluorinated (e.g., pyridine-3-sulfinic acid) or 2-chloro analogs [1]. Fluorine's high electronegativity significantly polarizes the pyridine ring, activating the C-F bond for nucleophilic aromatic substitution (SNAr) and enhancing the acidity of the sulfinic acid proton [2]. This electronic tuning translates into superior reactivity profiles: in direct comparative studies, 2-fluoropyridine outperforms 2-chloropyridine as a base additive in dehydrative amide activation, delivering near-quantitative yields (99%) where the chloro analog fails to achieve comparable efficiency [3]. Furthermore, the fluorine atom permits unique 19F NMR analytical tracking and influences the stability and solubility of derived sulfinate salts, factors critical for process development and reproducibility [4].

2-Fluoropyridine-3-sulfinic acid

Electron‑withdrawing fluorine activates ring toward SNAr; supports reported 99% yield in amide N‑pyridinylation.

2‑Chloro or non‑fluorinated analog

Absence of fluorine may reduce electrophilicity and reactivity; literature shows substantially lower yield in the same transformation.

19F NMR handle

Unique large 15N‑19F coupling enables identity confirmation and real‑time reaction monitoring.

Non‑fluorinated analog

Lacks 19F spectroscopic signature; alternative monitoring methods may require additional development.

Sulfinate salt stability

Fluorine substitution can influence solubility and stability of derived sulfinates, important for process reproducibility.

Non‑fluorinated sulfinate

Different solubility/stability profile may shift process conditions; direct interchangeability not guaranteed.

2-Fluoropyridine-3-sulfinic Acid: Performance Benchmarks


Base Additive Efficiency: Fluoropyridine vs. Chloropyridine

In a direct head-to-head comparison for the dehydrative N-pyridinylation of secondary amides, the use of 2-fluoropyridine (2-FPyr) as a base additive in combination with trifluoromethanesulfonic anhydride (Tf₂O) provided a significant improvement in reaction yield over the use of 2-chloropyridine (2-ClPyr) [1]. Specifically, the reaction with 2-fluoropyridine furnished the desired N-pyridinylated amide product (3aa) in 99% yield, while the analogous condition employing 2-chloropyridine resulted in a substantially lower yield under the same reaction conditions [1].

Amide Activation Yield
Head‑to‑head
99% yield (2‑FPyr additive) vs substantially lower yield (2‑ClPyr additive) in dehydrative N‑pyridinylation of secondary amides.
Reported yield advantage in head‑to‑head comparison.
Data from a single study; exact 2‑ClPyr yield not quantified.
Dehydrative N-Pyridinylation Amide Activation Synthetic Methodology

Unique 19F NMR Coupling Signature

15N NMR studies reveal that 2-fluoropyridine exhibits a uniquely large 15N-19F coupling constant, a feature not observed in 3- or 4-fluoropyridine isomers or in fluoroaniline derivatives [1]. In 2-fluoropyridine, the J(NF) coupling is significantly enhanced due to a lone-pair mediated mechanism, whereas coupling constants in fluoroanilines and other fluorinated heterocycles are typically <2 Hz [1].

19F NMR Coupling
Reported
Uniquely large 15N‑19F coupling constant (J) observed for 2‑fluoropyridine; 3‑/4‑fluoro isomers and fluoroanilines show J < 2 Hz.
Reported spectroscopic fingerprint supports identity and purity assessment.
Exact coupling magnitude not provided in abstract; context‑dependent.
NMR Spectroscopy Fluorine Coupling Analytical Chemistry

Enhanced Electron-Withdrawing Effect in Sulfinate

The presence of a fluorine substituent at the 2-position of the pyridine ring significantly enhances the electron-withdrawing properties of the aromatic system compared to the non-fluorinated parent pyridine-3-sulfinic acid [1]. This electronic modulation influences the reactivity of the sulfinic acid/sulfinate group, improving its performance in nucleophilic or radical-based C–S bond formation reactions [1]. While direct quantitative data comparing the sulfinate itself is limited, class-level inference from the well-documented electronic effects of fluorine on pyridine rings (e.g., Hammett σm = 0.34 for F vs. 0.00 for H) supports a predicted increase in acidity and electrophilicity of the adjacent sulfinic acid moiety [2].

Electronic Activation
Class‑level
Predicted enhanced acidity: Hammett σm = 0.34 (F) vs 0.00 (H). Increased electrophilicity expected for sulfinic acid moiety.
Predicted electronic effect based on class‑level inference.
Experimental pKa or rate data for this specific compound not available.
Sulfinate Chemistry Electron-Withdrawing Effect Cross-Coupling

Metal-Free Cross-Coupling via 2-Fluoropyridine

2-Fluoropyridine is a critical component in a metal-free, chemoselective activation strategy for secondary amides, enabling their direct cross-coupling with alkenes to form α,β-unsaturated ketimines and enones [1]. The protocol uses Tf₂O and 2-fluoropyridine to generate a highly reactive nitrilium intermediate under mild conditions, achieving excellent functional group tolerance and eliminating the need for protecting groups [1]. While this evidence pertains to the parent 2-fluoropyridine, it establishes the unique utility of the 2-fluoropyridinyl motif in enabling transformations that are challenging or impossible with other pyridine derivatives (e.g., 2-chloropyridine, as shown in the previous evidence item) [1].

Metal‑Free C–C Coupling
Supporting
2‑Fluoropyridine enables metal‑free, chemoselective amide‑alkene coupling via Tf2O activation; broad functional‑group tolerance.
Supports methodology using the 2‑fluoropyridinyl scaffold.
Evidence for parent 2‑fluoropyridine; derivative context requires validation.
Metal-Free Synthesis C-C Bond Formation Green Chemistry

2-Fluoropyridine-3-sulfinic Acid: Key Applications


Late-Stage Functionalization in Medicinal Chemistry

The sulfinic acid group serves as a traceless directing group or a versatile handle for introducing sulfonyl, sulfinyl, or fluorine-containing moieties into bioactive molecules [1]. Its enhanced electron-withdrawing nature (relative to non-fluorinated analogs) makes it a strategic choice for optimizing pharmacokinetic properties (e.g., metabolic stability, lipophilicity) in lead optimization campaigns [2].

Amide Activation in Process Chemistry

Direct evidence demonstrates that 2-fluoropyridine derivatives can significantly outperform chloro analogs as base additives in key transformations like dehydrative amide activation, achieving near-quantitative yields (99%) [3]. This translates to reduced material costs, simplified purification, and improved process mass intensity (PMI) in the synthesis of pharmaceutical intermediates and fine chemicals.

19F NMR for Process Analytical Technology

The unique, large 15N-19F coupling constant of 2-fluoropyridine derivatives provides a distinct spectroscopic signature [4]. This enables precise, non-destructive identity confirmation and purity assessment using 19F NMR, offering a robust method for in-process control, batch release testing, and regulatory compliance in GMP manufacturing environments.

Application
Selection Property
Validation Focus
Medicinal chemistry diversification
Sulfinic acid as traceless directing group or sulfonyl handle
Modulation of PK‑relevant properties (context‑dependent)
Process chemistry amide activation
High reported yield in N‑pyridinylation with 2‑FPyr additive
Reproducibility of near‑quantitative yield at scale (data to verify)
Process analytical monitoring
Unique 19F NMR coupling signature
Identity confirmation and purity assessment method development

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